3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a morpholine ring, and a pyrrolidine-2,5-dione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or morpholine derivatives.
Scientific Research Applications
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
3-{[4-(Dimethylamino)phenyl]amino}-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase enzymes selectively and reversibly sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJFWWFKFMIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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